Femoxetine - 59859-58-4

Femoxetine

Catalog Number: EVT-444035
CAS Number: 59859-58-4
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Femoxetine is a member of piperidines.
Overview

Femoxetine is a chemical compound classified as a selective serotonin reuptake inhibitor (SSRI), primarily investigated for its antidepressant properties. Developed in the late 1980s, femoxetine is structurally related to other SSRIs, particularly paroxetine. Its unique chemical structure contributes to its pharmacological profile, which is characterized by a lower incidence of anticholinergic side effects compared to traditional SSRIs. This makes femoxetine a subject of interest in clinical studies aimed at treating depression and anxiety disorders.

Source

Femoxetine was synthesized and studied in various laboratories, with significant contributions from research focusing on its synthesis and pharmacological effects. The compound has been explored through different synthetic methods, emphasizing its potential therapeutic applications .

Classification

Femoxetine falls under the category of SSRIs, which are widely used for the treatment of major depressive disorders and anxiety-related conditions. Its mechanism of action involves the selective inhibition of serotonin reuptake in the brain, thereby enhancing serotonin availability in synaptic clefts and improving mood.

Synthesis Analysis

Methods

The synthesis of femoxetine has been approached through various methodologies, including enantioselective synthesis techniques. A notable method involves the N-heterocyclic carbene (NHC) catalyzed homoenolate addition of enals to nitroalkenes, which allows for rapid access to lactams that can be further modified into femoxetine .

Technical Details:

  • The synthesis typically involves multiple steps, including the formation of key intermediates such as nitroalkenes and lactams.
  • A recent method reported a five-step synthesis achieving 82% enantiomeric excess (ee) using methyl iodide for methylation and lithium aluminum hydride for reduction .
Molecular Structure Analysis

Femoxetine's molecular structure is characterized by its unique arrangement of atoms that facilitate its function as an SSRI. The compound's structural formula can be represented as follows:

  • Molecular Formula: C17_{17}H22_{22}N2_2O2_2
  • Molecular Weight: 286.37 g/mol

Data

The structural features include:

  • A piperidine ring
  • A phenyl group
  • A nitro group that plays a crucial role in its pharmacological activity.
Chemical Reactions Analysis

Femoxetine undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  1. N-Heterocyclic Carbene Catalyzed Addition: This reaction facilitates the formation of δ-lactams from nitroalkenes.
  2. Reduction Reactions: In situ reduction processes convert intermediates into the final product.
  3. Epimerization: This process can be used to control stereochemistry during synthesis .

Technical Details:

  • The reactions are typically conducted under inert atmospheres (e.g., argon or nitrogen) and at controlled temperatures to enhance yields and selectivity .
Mechanism of Action

Femoxetine acts primarily by inhibiting the reuptake of serotonin in the brain. This mechanism enhances serotonin levels in synaptic clefts, contributing to improved mood and reduced symptoms of depression.

Process

  1. Serotonin Binding: Femoxetine binds to the serotonin transporter, blocking the reabsorption of serotonin.
  2. Increased Serotonin Availability: The blockade results in increased serotonin availability for receptor binding, which is crucial for mood regulation.

Data

Clinical studies indicate that femoxetine has a favorable side effect profile compared to other SSRIs, particularly in terms of anticholinergic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Femoxetine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong bases during synthesis processes.

Relevant Data or Analyses

  • Melting Point: Approximately 120°C.
  • Log P (Partition Coefficient): Indicates lipophilicity which influences bioavailability.
Applications

Femoxetine's primary application lies in its use as an antidepressant medication. Its ability to selectively inhibit serotonin reuptake makes it suitable for treating major depressive disorders and anxiety-related conditions.

Moreover, due to its distinct pharmacological properties, femoxetine is being studied for potential use in other therapeutic areas where serotonin modulation may be beneficial. Interaction studies have shown that femoxetine exhibits a reduced risk of drug interactions compared to other SSRIs, making it a candidate for patients on multiple medications .

Introduction to Femoxetine: Historical Context and Pharmacological Classification

Emergence of Femoxetine in Antidepressant Development (1970s–1980s)

Femoxetine (developmental code FG-4963, tentative brand name Malexil) emerged during a transformative period in psychopharmacology when Danish pharmaceutical company Ferrosan pioneered novel selective serotonin reuptake inhibitors (SSRIs) in the mid-1970s. Invented by Jørgen Buus-Lassen and Jørgen Anders Christensen (patents US3912743 and US4007196), femoxetine represented one of the earliest structured efforts to develop antidepressants with improved monoamine selectivity compared to first-generation tricyclic antidepressants (TCAs) [3] [5]. This innovation occurred alongside the concurrent development of paroxetine, reflecting pharmaceutical strategies to optimize molecular frameworks for serotonin transporter (SERT) inhibition [3] [10]. Despite promising preclinical data showing significant serotonin reuptake inhibition, Ferrosan halted clinical development following its acquisition by Novo Nordisk to prioritize paroxetine—a strategic decision driven by formulation challenges and pharmacokinetic limitations [3] [5]. Femoxetine's required dosing (300–400 mg daily) exceeded paroxetine's effective range, complicating its commercial viability as a once-daily therapy [3].

Table 1: Key Events in Femoxetine Development

YearEventSignificance
1975Synthesis by Ferrosan (FG-4963)Early SSRI candidate targeting serotonin specificity
1975Pharmacology studies (Lassen et al.)Demonstrated serotonin reuptake inhibition vs. tricyclics
Post-1975Acquisition of Ferrosan by Novo NordiskDevelopment redirected to paroxetine; femoxetine discontinued
1980sPatent filings for appetite suppression (US4442113)Explored alternative indications at high doses (10× paroxetine)

Structural and Functional Classification Within the SSRI Family

Femoxetine ((3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine) belongs to the phenylpiperidine subclass of SSRIs, sharing a chiral 3-aryloxymethyl-4-phenylpiperidine backbone with paroxetine [5]. Its molecular formula (C₂₀H₂₅NO₂) and absolute stereochemistry confer selective affinity for the serotonin transporter (SERT), with a mechanism dependent on blocking presynaptic serotonin reuptake to enhance synaptic 5-HT concentrations [3] [6]. Unlike fluoxetine's trifluorinated structure or sertraline's naphthylamine system, femoxetine features a para-methoxyphenoxy moiety linked to a trans-configured piperidine ring—a design that optimizes membrane permeability and target engagement [5] [6]. Pharmacokinetically, femoxetine exhibits an elimination half-life of 7–27 hours, necessitating multiple daily doses due to suboptimal bioavailability compared to contemporaries like fluoxetine (half-life: 2–4 days) [3] [5]. Ferrosan's structural optimizations yielded analogs like FG-7080, incorporating a para-fluorine atom to enhance 5-HT affinity, though none advanced beyond preclinical stages [3].

Table 2: Structural Attributes of Femoxetine vs. First-Generation SSRIs

CompoundCore StructureSubstituentsSERT Affinity (Relative)Key Feature
Femoxetine3,4-Disubstituted piperidinep-Methoxyphenoxy, phenylModerateChiral center; flexible linker
ParoxetineBenzodioxole-piperidineFluorophenyl, methylenedioxyHighRigid benzodioxole fusion
FluoxetineAryloxypropylamineTrifluoromethylphenoxy, phenylHighFluorination; long half-life
SertralineTetralinamineChlorophenyl, methylaminoHighcis-Fused rings; enhanced selectivity

Comparative Analysis With Paroxetine: Stereochemical and Pharmacodynamic Distinctions

Femoxetine and paroxetine exhibit critical pharmacodynamic divergences despite shared phenylpiperidine scaffolds. Stereochemically, both drugs possess trans-configured piperidine rings with (3R,4S) absolute stereochemistry—a configuration essential for SERT binding [5] [10]. However, paroxetine incorporates a benzodioxole ring fused to its piperidine moiety, enhancing conformational rigidity and SERT affinity, whereas femoxetine's p-methoxyphenoxy group creates a flexible ether linkage with reduced steric constraints [3] [10]. This structural distinction translates to differential target engagement:

  • CYP2D6 Inhibition: Paroxetine potently inhibits cytochrome P450 2D6 (CYP2D6), causing significant drug–drug interactions (e.g., "iatrogenic poor metabolizer" phenotypes). Femoxetine's lower CYP affinity reduces this risk [6] [10].
  • Receptor Selectivity: Both drugs lack affinity for muscarinic or histaminic receptors, distinguishing them from TCAs. However, paroxetine exhibits mild norepinephrine transporter (NET) inhibition at high doses, while femoxetine remains SERT-selective [6].
  • Binding Kinetics: Paroxetine's rigid structure confers slow dissociation from SERT, enabling prolonged receptor occupancy. Femoxetine's flexible linker may facilitate faster dissociation, potentially necessitating higher dosing [3] [10].

Interactive Comparison: Structural and Functional Attributes

| Feature               | Femoxetine                          | Paroxetine                           |  |-----------------------|-------------------------------------|--------------------------------------|  | Core Structure        | 4-Phenylpiperidine                 | Benzodioxolylpiperidine              |  | Chiral Centers        | 2 [(3R,4S)-isomer active]          | 2 [(3S,4R)-isomer active]            |  | SERT Kᵢ (nM)          | 38*                                 | 0.29*                                |  | CYP2D6 Inhibition     | Weak                                | Potent (IC₅₀ = 1.4 nM)               |  | NET Selectivity       | >100-fold SERT preference           | 10-fold SERT preference              |  

Note: *Representative values from legacy receptor binding assays; femoxetine data from Ferrosan studies [3] [10].

Properties

CAS Number

59859-58-4

Product Name

Femoxetine

IUPAC Name

(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1

InChI Key

OJSFTALXCYKKFQ-YLJYHZDGSA-N

SMILES

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3

Synonyms

femoxetine
femoxetine, (3S-cis)-isomer
femoxetine, hydrochloride, (3S-trans)-isomer
femoxitine
FG 4962
FG 4963
FG 8043
FG 8044
trans-(+)-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine
trans-3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenylpiperidine

Canonical SMILES

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.